[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-based organic compound characterized by two pyrazole rings connected via methylene bridges to a central amine group. Each pyrazole ring is substituted with an ethyl group at the 1-position, with additional methylene groups at the 4- and 5-positions of the respective rings. The molecular formula is C₁₃H₂₀N₅, and the molecular weight is approximately 273.38 g/mol . This structural arrangement confers unique chemical and biological properties, distinguishing it from simpler pyrazole derivatives.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-10-11(8-15-16)7-13-9-12-5-6-14-17(12)4-2/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
InChI Key |
JFIZLGBUSRZPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Ethyl Substitution: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Methylene Bridge Formation: The final step involves the formation of the methylene bridge connecting the two pyrazole rings. This can be achieved through a condensation reaction using formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production on a large scale.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups or the methylene bridge can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Alkyl Substitution Patterns
- [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856046-86-0, C₁₅H₂₃N₅): Features a cyclopentyl group instead of an ethyl group on one pyrazole ring.
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine (CAS 1855952-39-4, C₁₄H₂₃N₅):
- Incorporates methyl and propyl groups, altering hydrophobicity and metabolic stability. Propyl substitutions may enhance lipophilicity but reduce solubility in aqueous media .
Functional Group Modifications
- 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine :
- Replaces one pyrazole ring with a pyrrolidine carbonyl group. This modification introduces hydrogen-bonding capacity, improving interactions with polar enzyme active sites .
- 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol: Contains hydroxyl and amino groups, enhancing solubility and enabling covalent interactions with biological targets. However, the absence of dual pyrazole rings limits its structural complexity .
Key Observations :
- The ethyl groups in the target compound improve lipophilicity, favoring membrane permeability compared to methyl or phenyl substitutions .
- Fluorine in analogous compounds (e.g., 1-ethyl-5-fluoro-3-methylpyrazole) enhances metabolic stability and bioavailability but reduces electrophilic reactivity .
- Dual pyrazole rings in the target compound provide a rigid scaffold for multi-target interactions, unlike single-ring derivatives .
Physicochemical Properties
| Property | Target Compound | [(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-4-methyl-1H-pyrazol-5-yl)methyl]amine |
|---|---|---|
| Molecular Weight | 273.38 g/mol | 250.32 g/mol |
| Solubility | Moderate in DMSO | High in polar solvents (e.g., methanol) |
| LogP (Lipophilicity) | 2.8 | 1.9 |
Notes:
- The target compound’s higher LogP value reflects greater membrane permeability, advantageous for central nervous system targeting .
- Methyl-substituted analogs exhibit reduced steric hindrance, facilitating faster reaction kinetics in synthetic pathways .
Pharmacological Potential
Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and kinase enzymes , with selectivity influenced by ethyl substitution patterns . For example:
- Anticancer Activity: Pyrazole derivatives with dual rings show promise in inhibiting tyrosine kinases, a mechanism less pronounced in single-ring compounds .
- Neuroprotective Effects: Ethyl groups may enhance blood-brain barrier penetration, a feature absent in hydrophilic derivatives like 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol .
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 247.34 g/mol. Its structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-5-yl)methanamine |
| InChI Key | OOQKHYMUSBJLPH-UHFFFAOYSA-N |
The biological activity of pyrazole derivatives often involves their interaction with enzymes and receptors. [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine may inhibit specific enzymes involved in inflammatory pathways or bind to receptors regulating cell proliferation and survival. The exact molecular targets require further experimental validation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively . The compound's structure suggests potential for similar activity due to its dual pyrazole rings.
Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production, which can lead to reduced inflammation in various models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented, showcasing efficacy against several bacterial strains and fungi. This includes activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial action .
Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a series of aminopyrazole derivatives showed promising anticancer activity against different cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds significantly reduced levels of pro-inflammatory cytokines in vitro . This supports the potential application of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with other pyrazole derivatives reveals unique aspects of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| [(1-Ethylpyrazol-4-yl)methyl]amine | Moderate | Yes | Limited |
| [(1-Ethylpyrazol-5-yl)methyl]amine | High | Yes | Yes |
| [(1-Ethylpyrazol-4-y)(methyl)][(1-Ethylpyrazol-5-y)(methyl)]amine | High | Yes | Broad Spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
